molecular formula C5H9IO3S B13078118 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13078118
M. Wt: 276.09 g/mol
InChI Key: VFZBSQHENWENGN-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C8H11IN2O2S It is characterized by the presence of an iodine atom, a methoxy group, and a thiolane ring with a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the methoxy group and the formation of the thiolane ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates or by binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methyl-1H-pyrazol-1-yl-1lambda6-thiolane-1,1-dione
  • 3-Iodo-4-methyl-1H-pyrazol-1-yl-tetrahydrothiophene 1,1-dioxide

Uniqueness

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups and its chemical reactivity

Properties

Molecular Formula

C5H9IO3S

Molecular Weight

276.09 g/mol

IUPAC Name

3-iodo-4-methoxythiolane 1,1-dioxide

InChI

InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3

InChI Key

VFZBSQHENWENGN-UHFFFAOYSA-N

Canonical SMILES

COC1CS(=O)(=O)CC1I

Origin of Product

United States

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